molecular formula C15H8Cl2N4O B2971295 8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one CAS No. 899976-68-2

8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

Cat. No.: B2971295
CAS No.: 899976-68-2
M. Wt: 331.16
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-amino-5-chlorobenzophenone to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired triazoloquinazoline . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is unique due to its specific substitution pattern and the presence of both triazole and quinazoline rings. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

8-chloro-3-(3-chlorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4O/c16-9-3-1-2-8(6-9)13-14-18-15(22)11-5-4-10(17)7-12(11)21(14)20-19-13/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVPNKCZMPAEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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